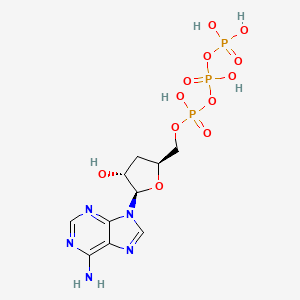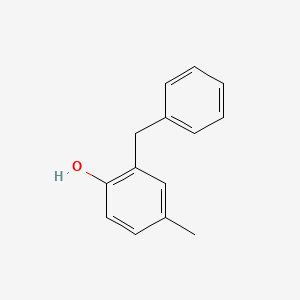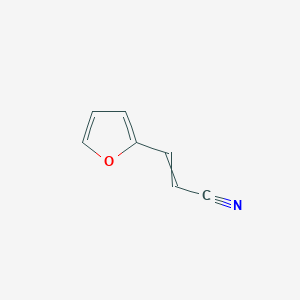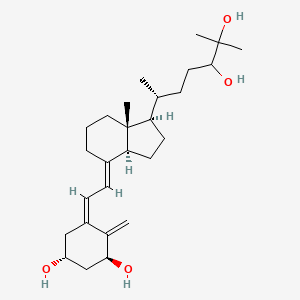
Cordycepin triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cordycepin Triphosphate is a small molecule that belongs to the class of organic compounds known as purine 3’-deoxyribonucleoside triphosphates . These are purine nucleotides with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3 . It is a natural product of a fungus used in traditional medicines . If this compound is added to a cell-free transcription reaction, the nucleotide is added onto the growing RNA chain but then no more nucleotides can be added .
Synthesis Analysis
Commercially, Cordycepin is mainly isolated from Cordyceps militaris fermentation . The optimizations for liquid and solid fermentation and genetic modifications of Cordyceps militaris to increase Cordycepin content have been summarized . The biosynthetic pathway of Cordycepin has been introduced into Yarrowia lipolytica . Metabolic engineering strategies including promoter, protein, adenosine triphosphate, and precursor engineering were combined to enhance the synthetic ability of engineered strains of Cordycepin .Molecular Structure Analysis
This compound has a molecular formula of C10H16N5O12P3 and a molecular weight of 491.1816 . Its structure shows that it has a molecular weight of 251.24 Da . Its UV spectrum reveals strong absorption bands at ≈ 259.0 nm .Chemical Reactions Analysis
Cordycepin is efficiently converted to this compound and trapped in cells, leading to accumulation . The inhibition of import and phosphorylation of Cordycepin has been shown to reduce its effects, suggesting that intracellular and phosphorylated Cordycepin is indeed at least one of the active metabolites .Physical And Chemical Properties Analysis
This compound is a small molecule . It exhibits various metabolic effects by activating AMP-activated protein kinase (AMPK) in humans .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . It has many potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .
Eigenschaften
CAS-Nummer |
71997-32-5 |
|---|---|
Molekularformel |
C10H15N5NaO12P3 |
Molekulargewicht |
513.16 g/mol |
IUPAC-Name |
sodium;(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/C10H15N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/q-1;+1/t5-,6+,10+;/m0./s1 |
InChI-Schlüssel |
MUBGMZJLXDXXRO-BXXYBDJJSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1[O-])N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na+] |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C1C(OC(C1[O-])N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)






